molecular formula C12H12O3 B3356026 4,4-dimethoxy-4H-naphthalen-1-one CAS No. 64648-86-8

4,4-dimethoxy-4H-naphthalen-1-one

Cat. No.: B3356026
CAS No.: 64648-86-8
M. Wt: 204.22 g/mol
InChI Key: KBXUJEUWLOOFNH-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-4H-naphthalen-1-one is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethoxy-4H-naphthalen-1-one typically involves the methoxylation of naphthalene derivatives. One common method includes the reaction of 4-methoxy-1-naphthol with methanol in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxy-4H-naphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethoxy-4H-naphthalen-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethoxy-4H-naphthalen-1-one involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of microbial growth, scavenging of free radicals, and modulation of enzymatic activities .

Comparison with Similar Compounds

  • 4-Methoxy-1-naphthol
  • 1-Methoxynaphthalene
  • 1,4-Dimethoxynaphthalene

Comparison: 4,4-Dimethoxy-4H-naphthalen-1-one is unique due to the presence of two methoxy groups, which enhance its chemical reactivity and potential biological activities compared to its mono-methoxy counterparts. The additional methoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4,4-dimethoxynaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-12(15-2)8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXUJEUWLOOFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C=CC(=O)C2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455032
Record name 4,4-dimethoxy-4H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64648-86-8
Record name 4,4-dimethoxy-4H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methoxy-1-naphthol (2.76 g, 15.8 mmol) and DAIB (6.10 g, 18.9 mmol) on methanol (75 mL) was stirred at 25° C. under a nitrogen atmosphere for 1 h. The resultant dark blue solution was poured into a saturated NaHCO3 (aq) solution (75 mL), then the mixture concentrated to approx. 50 mL in vacuo. The blue oil was extracted with dichloromethane (3×75 mL) and the organic layer washed with water (2×75 mL) and brine (2×75 mL), then dried (MgSO4), filtered and concentrated in vacuo (water bath temperature <40° C.) to yield 4,4-dimethoxy-4H-naphthalen-1-one as a dark-blue semi-solid which was used without further purification; 1H NMR (CDCl3) δ 8.15 (1H, d, J 8.0 Hz, ArH), 7.40–7.85 (3H, m, ArH), 6.90 (1H, d, J 12.2 Hz, H-3), 6.55 (1H, d, J 12.2 Hz, H-2), 3.15 (6H, s, OCH3).
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For example, a solution of 4-methoxynaphthol (16 mmol) and iodobenzene diacetate (6.1 g, 19 mmol) in methanol (75 mL) is stirred at room temperature, under a nitrogen atmosphere for 1 hour. The resultant dark blue solution is poured into a saturated solution of NaHCO3 (75 mL), then evaporated to reduced volume. The blue oil is extracted with CH2Cl2 (3×75 mL) and the organic layer is washed with water (3×75 mL), brine (2×75 mL), and is dried over MgSO4, and filtered and evaporated to dryness (bath temp. <40° C.) to yield the product as a dark blue semi-solid.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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